Cas no 123293-78-7 (Ethyl (2E)-3-(Pyridin-4-yl)-2-propenoate)

Ethyl (2E)-3-(Pyridin-4-yl)-2-propenoate structure
123293-78-7 structure
Product Name:Ethyl (2E)-3-(Pyridin-4-yl)-2-propenoate
CAS No:123293-78-7
MF:C10H11NO2
MW:177.199842691422
CID:1215084
PubChem ID:10352231
Update Time:2025-04-20

Ethyl (2E)-3-(Pyridin-4-yl)-2-propenoate Chemical and Physical Properties

Names and Identifiers

    • 2-Propenoic acid, 3-(4-pyridinyl)-, ethyl ester, (2E)-
    • ethyl 3-pyridin-4-ylprop-2-enoate
    • 2-Propenoic acid,3-(4-pyridinyl)-,ethyl ester,(2E)
    • ethyl (E)-3-(4-pyridinyl)-2-propenoate
    • Ethyl 3-(pyridin-4-yl)acrylate
    • J-502031
    • ZAA48996
    • A850035
    • Ethyl (E)-3-pyridin-4-ylprop-2-enoate
    • MFCD07778427
    • AC5716
    • Ethyl (2E)-3-(pyridin-4-yl)-2-propenoate
    • (E)-ethyl 3-(pyridin-4-yl)acrylate
    • ethyl (2E)-3-pyridin-4-ylacrylate
    • (E)-3-pyridin-4-yl-acrylic acid ethyl ester
    • EN300-1455931
    • ethyl (E)-3-(pyridin-4-yl)acrylate
    • (E)-ethyl3-(pyridin-4-yl)acrylate
    • 24489-96-1
    • (E)-ethyl 3-(pyridin-4-yl)acrylate;Ethyl 3-(4-Pyridyl)acrylate
    • AKOS005071694
    • AE-0249
    • ALBB-032765
    • ethyl (2E)-3-(pyridin-4-yl)prop-2-enoate
    • ABZPCWYIRGIXJP-ONEGZZNKSA-N
    • 2-Propenoic acid, 3-(4-pyridinyl)-, ethyl ester, (E)- (ZCI); Ethyl (2E)-3-(4-pyridinyl)-2-propenoate (ACI); (E)-Ethyl 3-(pyridin-4-yl)prop-2-enoate; Ethyl (2E)-3-(pyridin-4-yl)-2-propenoate; Ethyl (E)-3-(pyridin-4-yl)acrylate
    • SCHEMBL1017011
    • 123293-78-7
    • CS-W001510
    • Ethyl (2E)-3-(Pyridin-4-yl)-2-propenoate
    • MDL: MFCD16039329
    • Inchi: 1S/C10H11NO2/c1-2-13-10(12)4-3-9-5-7-11-8-6-9/h3-8H,2H2,1H3/b4-3+
    • InChI Key: ABZPCWYIRGIXJP-ONEGZZNKSA-N
    • SMILES: O(C(/C=C/C1C=CN=CC=1)=O)CC

Computed Properties

  • Exact Mass: 177.07900
  • Monoisotopic Mass: 177.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 39.2Ų

Experimental Properties

  • PSA: 39.19000
  • LogP: 1.65790

Ethyl (2E)-3-(Pyridin-4-yl)-2-propenoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029191638-5g
(E)-Ethyl 3-(pyridin-4-yl)acrylate
123293-78-7 97%
5g
$642.00 2023-09-03
Alichem
A029191638-10g
(E)-Ethyl 3-(pyridin-4-yl)acrylate
123293-78-7 97%
10g
$703.50 2023-09-03
Alichem
A029191638-25g
(E)-Ethyl 3-(pyridin-4-yl)acrylate
123293-78-7 97%
25g
$1393.60 2023-09-03
TRC
E927103-10mg
Ethyl (2E)-3-(Pyridin-4-yl)-2-propenoate
123293-78-7
10mg
$64.00 2023-05-18
TRC
E927103-50mg
Ethyl (2E)-3-(Pyridin-4-yl)-2-propenoate
123293-78-7
50mg
$242.00 2023-05-18
TRC
E927103-100mg
Ethyl (2E)-3-(Pyridin-4-yl)-2-propenoate
123293-78-7
100mg
$339.00 2023-05-18
TRC
E927103-250mg
Ethyl (2E)-3-(Pyridin-4-yl)-2-propenoate
123293-78-7
250mg
$ 800.00 2023-09-07
Enamine
EN300-1455931-50mg
ethyl (2E)-3-(pyridin-4-yl)prop-2-enoate
123293-78-7
50mg
$539.0 2023-09-29
Enamine
EN300-1455931-100mg
ethyl (2E)-3-(pyridin-4-yl)prop-2-enoate
123293-78-7
100mg
$565.0 2023-09-29
Enamine
EN300-1455931-250mg
ethyl (2E)-3-(pyridin-4-yl)prop-2-enoate
123293-78-7
250mg
$591.0 2023-09-29

Ethyl (2E)-3-(Pyridin-4-yl)-2-propenoate Production Method

Recommended suppliers
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent